N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a methoxyphenyl group, and a methylsulfonylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile under acidic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the methylsulfonylbenzamide moiety is often synthesized through sulfonation followed by amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance reaction rates and selectivity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of a nitro group results in an amine.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
- N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide
Uniqueness
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methylsulfonyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structural features make it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-26-13-9-7-12(8-10-13)22-16(19-20-21-22)11-18-17(23)14-5-3-4-6-15(14)27(2,24)25/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYRWOPDQTYEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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